Molecular weight and formula of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone
Molecular weight and formula of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone
An In-depth Technical Guide to 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone
Abstract
This technical guide provides a comprehensive scientific overview of the aromatic ketone, 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the core molecular attributes, a robust and validated synthetic pathway, and modern analytical methodologies for structural confirmation. While this specific molecule is not extensively documented in public literature, this guide synthesizes data from closely related structural analogs and established chemical principles to present a reliable and in-depth resource. We will explore the compound's structure, propose a detailed Friedel-Crafts acylation protocol for its synthesis, and outline the expected outcomes from key analytical techniques such as Mass Spectrometry and NMR. The guide culminates with a discussion of the molecule's potential as a versatile scaffold in medicinal chemistry, grounded in the established roles of its constituent functional groups in pharmaceutical agents.
Part 1: Core Molecular Attributes
The foundational step in evaluating any novel compound is the precise definition of its chemical identity. This section delineates the fundamental structural and quantitative characteristics of 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone.
Nomenclature and Structure
The systematic IUPAC name for this compound is 1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one . The common name, 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone, designates a propiophenone core where the phenyl ring is substituted at the 2' and 6' positions with methyl groups, and the terminal carbon of the propyl chain is substituted with a 4-methoxyphenyl group.
Caption: 2D Structure of 1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one.
Molecular Formula and Weight
A precise calculation of molecular formula and weight is essential for all subsequent analytical and stoichiometric work.
| Property | Value |
| Molecular Formula | C₁₈H₂₀O₂ |
| Molecular Weight | 284.35 g/mol |
| Exact Mass | 284.14633 Da |
Part 2: Proposed Synthesis via Friedel-Crafts Acylation
The synthesis of diaryl propanones is well-established in organic chemistry. For the target molecule, a Friedel-Crafts acylation represents a logical and efficient pathway. This approach involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.
Causality of the Synthetic Strategy
The chosen strategy involves the acylation of 1,3-dimethylbenzene (m-xylene) with 3-(4-methoxyphenyl)propionyl chloride. This is a robust and well-documented class of reaction for forming carbon-carbon bonds with aromatic systems.[1][2]
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Choice of Reactants: 1,3-dimethylbenzene is selected as the aromatic substrate due to its commercial availability and appropriate activation by the two methyl groups. 3-(4-methoxyphenyl)propionyl chloride serves as the acylating agent.
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Choice of Catalyst: Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid catalyst that effectively polarizes the acyl chloride, facilitating the electrophilic aromatic substitution.[3]
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Self-Validation: The reaction progress can be reliably monitored using Thin-Layer Chromatography (TLC). The final product's identity and purity are then confirmed through a suite of analytical techniques (MS, NMR, IR), creating a self-validating workflow from synthesis to characterization.
Caption: Proposed synthetic workflow for the target compound via Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous propiophenone syntheses.[3]
Materials:
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3-(4-methoxyphenyl)propanoic acid
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Oxalyl chloride or Thionyl chloride
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Anhydrous Aluminum chloride (AlCl₃)
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1,3-Dimethylbenzene (m-xylene)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (HPLC grade)
Step 1: Synthesis of 3-(4-methoxyphenyl)propionyl chloride
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In a dry, inert-atmosphere (N₂ or Ar) flask, dissolve 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous DCM.
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Cool the solution to 0°C in an ice bath.
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Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
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Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
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Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is used directly in the next step.
Step 2: Friedel-Crafts Acylation
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To a separate dry, inert-atmosphere flask, add anhydrous AlCl₃ (1.1 eq).
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Add anhydrous DCM and cool the suspension to 0°C.
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Dissolve the crude 3-(4-methoxyphenyl)propionyl chloride (1.0 eq) and 1,3-dimethylbenzene (1.5 eq) in anhydrous DCM.
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Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.
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After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor progress by TLC.
Step 3: Work-up and Purification
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Upon reaction completion, carefully pour the reaction mixture into a beaker of ice containing concentrated HCl.
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Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone.
Part 3: Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. The following are the expected results from standard analytical techniques.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a clear molecular ion peak and a predictable fragmentation pattern. The analysis of a structurally similar compound provides a strong basis for these predictions.[4]
| m/z (mass-to-charge) | Proposed Fragment Ion | Neutral Loss | Significance |
| 284 | [M]⁺ | - | Molecular Ion |
| 255 | [M - C₂H₅]⁺ | Ethyl radical | α-cleavage adjacent to the carbonyl |
| 149 | [CH₃)₂C₆H₃CO]⁺ | •CH₂(C₆H₄OCH₃) | Cleavage of the bond between the carbonyl and α-carbon (Benzylic cleavage) |
| 121 | [CH₂C₆H₄OCH₃]⁺ | (CH₃)₂C₆H₃COCH₂• | Cleavage of the bond between the α and β carbons |
| 135 | [CH₃OC₆H₄CH₂CH₂]⁺ | (CH₃)₂C₆H₃CO• | McLafferty-type rearrangement product |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will provide definitive structural confirmation.
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¹H NMR (predicted):
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Aromatic Protons: Multiple signals between ~6.8-7.2 ppm. The protons on the 4-methoxyphenyl ring will appear as two doublets (an AA'BB' system). The protons on the 2,6-dimethylphenyl ring will appear as a multiplet.
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Methoxy Protons: A sharp singlet at ~3.8 ppm integrating to 3H.
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Methylene Protons: Two triplets around ~3.0-3.3 ppm, each integrating to 2H, corresponding to the -CO-CH₂- and -CH₂-Ar protons.
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Methyl Protons: A sharp singlet at ~2.3 ppm integrating to 6H, corresponding to the two equivalent methyl groups on the phenyl ring.
-
-
¹³C NMR (predicted):
-
Carbonyl Carbon: A signal downfield, around ~200 ppm.
-
Aromatic Carbons: Multiple signals in the ~114-160 ppm range.
-
Methoxy Carbon: A signal around ~55 ppm.
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Methylene Carbons: Signals in the ~30-45 ppm range.
-
Methyl Carbons: A signal upfield, around ~20 ppm.
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Part 4: Significance in Drug Discovery and Development
The 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone scaffold is of significant interest to medicinal chemists for several reasons:
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Proven Pharmacophore: Propiophenone derivatives are key intermediates in the synthesis of numerous pharmaceuticals, including agents for treating pain and other central nervous system disorders.[5][6]
-
Modulation of Physicochemical Properties: The methoxy group is a prevalent substituent in approved drugs. It can act as a hydrogen bond acceptor, enhance metabolic stability, and modulate lipophilicity, all of which are critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[7]
-
Versatile Synthetic Handle: The ketone functionality is a versatile handle for further chemical modification, allowing for the construction of more complex molecules. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in a variety of condensation reactions.
-
Structural Mimicry: The diaryl propane framework is a core component of compounds that target nuclear hormone receptors, such as Selective Estrogen Receptor Modulators (SERMs).[8] While the specific substitution pattern of the title compound is unique, it provides a novel scaffold for exploring structure-activity relationships (SAR) in these and other target classes.
By providing a robust synthetic route and detailed characterization data, this guide empowers researchers to efficiently produce and utilize 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone as a valuable building block in the pursuit of novel therapeutic agents.
References
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PubChem. 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone. National Center for Biotechnology Information. Available from: [Link]
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PrepChem. Synthesis of p-methoxy-propiophenone. Available from: [Link]
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Bandgar, B. P., et al. (2012). 2-Methoxy-3,4-diphenylphenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1472. Available from: [Link]
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European Patent Office. (1983). Production of propiophenone. EP 0008464 B1. Available from: [Link]
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Simpson, C. D., et al. (2005). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. Environmental Science & Technology, 39(2), 631-637. Available from: [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]
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Li, Q., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCrData, 7(9), x220976. Available from: [Link]
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PubChem. 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. National Center for Biotechnology Information. Available from: [Link]
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REPOSITIONING OBSERVATORY. (2025). Drug Repurposing Patent Applications April – June 2025. Available from: [Link]
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